Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester
Description
Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester (CAS: 55349-70-7) is a fatty acid derivative with the molecular formula C₄₀H₇₉NO₄ and a molecular weight of 638.08 g/mol. Its structure features a stearic acid backbone esterified to an ethanolamine-derived moiety, making it amphiphilic.
Properties
CAS No. |
63833-80-7 |
|---|---|
Molecular Formula |
C22H45NO3 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24/h23-24H,2-21H2,1H3 |
InChI Key |
QZEJJPSZCXBLAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)amino]ethyl stearate typically involves the esterification of stearic acid with 2-[(2-hydroxyethyl)amino]ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 2-[(2-hydroxyethyl)amino]ethyl stearate may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)amino]ethyl stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction could produce simpler alcohols .
Scientific Research Applications
2-[(2-Hydroxyethyl)amino]ethyl stearate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in the formulation of biological assays and as a stabilizer for proteins and enzymes.
Medicine: It is used in the development of drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: The compound is utilized in the production of cosmetics, detergents, and lubricants.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)amino]ethyl stearate involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is particularly useful in drug delivery systems, where it helps in the encapsulation and controlled release of active pharmaceutical ingredients .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities but differ in substituents, leading to distinct physicochemical and biological properties:
Key Differences in Physicochemical Properties
- Solubility and logP: The aminoethyl derivative (logP 12.2) is highly lipophilic due to its long alkyl chain and tertiary amine, limiting aqueous solubility . Ethyl esters (e.g., Octadecanoic acid ethyl ester, logP ~9.4) have lower hydrophobicity, enhancing compatibility with lipid-based formulations . Hydroxyethyl/hydroxymethyl esters (e.g., C₂₁H₄₂O₄, logP ~6.8) exhibit moderate polarity, enabling dual-phase solubility .
- Pharmacological Interactions: The target compound binds to CHRM3 via hydrogen bonds (ARG179, THR180) and hydrophobic interactions (PHE163), suggesting antidiarrheal mechanisms . In contrast, 9,12-Octadecadienoic acid derivatives show antibacterial activity against E. coli and S. aureus due to membrane disruption .
Biological Activity
Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester, also known as stearic acid derivative, is a complex organic compound with significant biological activity. It features a long hydrocarbon chain and functional groups that enhance its chemical reactivity and biological properties. This article explores its biological activity, mechanisms of action, applications in research and industry, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C38H75NO4
- Molecular Weight : 638.1 g/mol
- CAS Number : 55349-70-7
- IUPAC Name : 2-[2-hydroxyethyl(octadecanoyl)amino]ethyl octadecanoate
| Property | Value |
|---|---|
| Molecular Formula | C38H75NO4 |
| Molecular Weight | 638.1 g/mol |
| CAS No. | 55349-70-7 |
| IUPAC Name | 2-[2-hydroxyethyl(octadecanoyl)amino]ethyl octadecanoate |
The biological activity of this compound is primarily attributed to its amphiphilic nature, allowing it to integrate into lipid bilayers. This integration affects membrane fluidity and permeability, which can modulate the activity of membrane-bound proteins. The compound's ability to form micelles enhances its role in drug delivery systems, particularly in liposomal formulations.
Cell Membrane Interaction
Research indicates that this compound can influence cell membrane dynamics, thereby affecting cellular signaling pathways. Its incorporation into membranes can alter the physical properties of the lipid bilayer, potentially enhancing or inhibiting the function of various membrane proteins.
Antimicrobial Properties
Studies have shown that derivatives of octadecanoic acid exhibit antimicrobial activity against a range of pathogens. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis.
Drug Delivery Applications
Due to its amphiphilic characteristics, this compound is being investigated for use in drug delivery systems. It has potential applications in formulating nanocarriers for targeted therapy in cancer treatment.
Case Studies
-
Drug Delivery Systems :
- A study demonstrated the efficacy of liposomes formulated with Octadecanoic acid derivatives for delivering chemotherapeutic agents. The liposomes showed enhanced stability and controlled release profiles compared to conventional formulations .
- Antimicrobial Activity :
-
Cell Membrane Studies :
- An investigation into the effects of this compound on human epithelial cells revealed alterations in membrane fluidity and permeability, suggesting potential applications in enhancing drug absorption .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Octadecanoic acid, 2-hydroxyethyl ester | Ester | Lacks amide functionality |
| Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | Ether | Contains ether linkage instead of amide group |
| Octadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | Hydroxyl derivative | Features an additional hydroxyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
